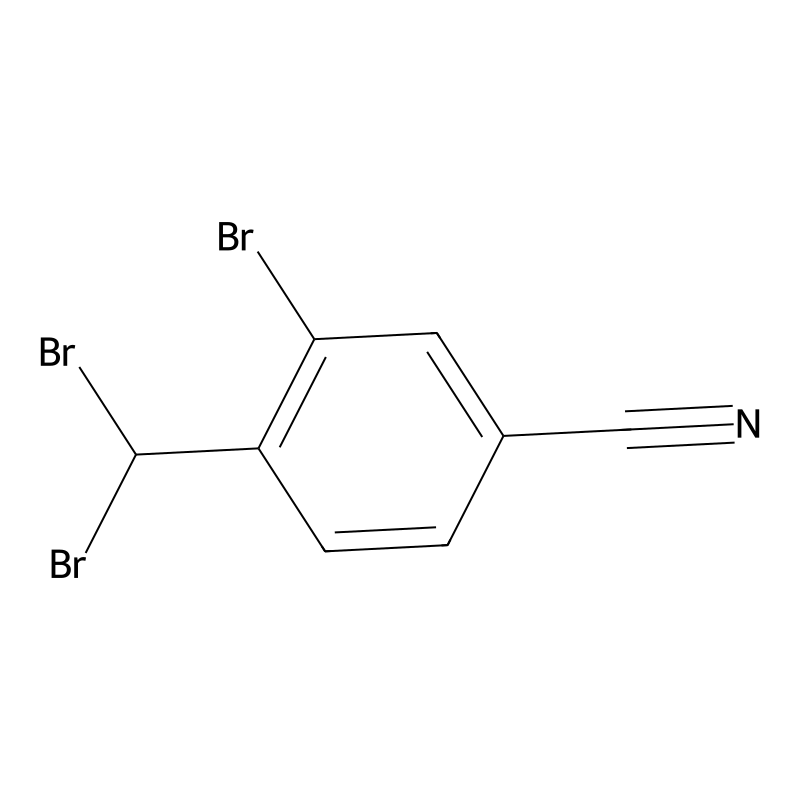

3-Bromo-4-(dibromomethyl)benzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Bromo-4-(dibromomethyl)benzonitrile is an organic compound characterized by its unique structure, which includes a bromine atom at the 3-position and a dibromomethyl group at the 4-position of the benzonitrile framework. Its molecular formula is , and it has a molecular weight of approximately 274.94 g/mol. The presence of multiple bromine atoms contributes to its reactivity and potential biological activity, making it a compound of interest in both synthetic and medicinal chemistry .

Due to the presence of bromine atoms, 3-Bromo-4-(dibromomethyl)benzonitrile is likely to be irritating to the skin, eyes, and respiratory system. Bromine can also be toxic upon ingestion. As a general precaution for any unknown compound, it is advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood [].

- Substitution Reactions: The bromine atoms can be substituted with other functional groups, such as amines or thiols, using reagents like sodium iodide in acetone.

- Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

- Oxidation Reactions: The dibromomethyl group can be oxidized to form carboxylic acids, typically using strong oxidizing agents like potassium permanganate.

These reactions illustrate the compound's versatility as a reactive intermediate in organic synthesis.

The biological activity of 3-Bromo-4-(dibromomethyl)benzonitrile has been investigated in various studies. It has shown potential interactions with biological systems, particularly in modifying enzyme activities and cellular pathways. Its ability to form covalent bonds with nucleophilic sites on proteins suggests applications in designing inhibitors for specific enzymes involved in metabolic pathways. Additionally, prolonged exposure to this compound may lead to changes in cellular functions and gene expression patterns.

The synthesis of 3-Bromo-4-(dibromomethyl)benzonitrile typically involves the bromination of 4-bromobenzonitrile. This reaction is carried out in the presence of bromine and a suitable catalyst, such as iron or aluminum bromide, under controlled conditions to ensure selective bromination at the desired positions on the benzene ring. In industrial settings, continuous flow processes may be employed to enhance yields and control reaction conditions more effectively .

3-Bromo-4-(dibromomethyl)benzonitrile finds applications across various fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Pharmaceutical Development: Research into its derivatives has indicated potential antimicrobial and anticancer properties.

- Material Science: It is utilized in producing specialty chemicals and materials due to its unique chemical properties.

Studies investigating the interactions of 3-Bromo-4-(dibromomethyl)benzonitrile with biological molecules suggest that it may effectively bind to proteins and enzymes involved in cellular signaling pathways. These interactions could elucidate its mechanism of action as an antimicrobial or antitumor agent. For example, it has been noted for inducing oxidative stress in cells, which can lead to alterations in gene expression related to antioxidant defenses.

Several compounds share structural similarities with 3-Bromo-4-(dibromomethyl)benzonitrile. Here are some notable comparisons:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromo-3-(bromomethyl)benzonitrile | One less bromine than 3-Bromo-4-(dibromomethyl)benzonitrile | Moderate antimicrobial properties |

| 3-Bromo-4-(chloromethyl)benzonitrile | Contains chlorine instead of bromine | Antimicrobial activity reported |

| 4-Bromo-3-(methyl)benzonitrile | Lacks dibromomethyl group | Anticancer properties noted |

Uniqueness

The uniqueness of 3-Bromo-4-(dibromomethyl)benzonitrile lies in its specific substitution pattern that includes both a dibromomethyl group and a nitrile group. This combination imparts distinct chemical properties and reactivity compared to similar compounds, enhancing its utility in synthetic and biological applications.